4-(Tert-butylcarbamoyl)benzoic acid
Overview
Description
4-(Tert-butylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H15NO3. It is characterized by a benzoic acid core substituted with a tert-butylcarbamoyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butylcarbamoyl)benzoic acid typically involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid. For instance, methyl 4-cyanobenzoate can be reacted with tert-butyl acetate in the presence of sulfuric acid to yield methyl 4-(tert-butylcarbamoyl)benzoate, which is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-(Tert-butylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(tert-butylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The benzoic acid moiety can participate in ionic interactions with biological molecules, further influencing its activity .
Comparison with Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the carbamoyl group.
4-(tert-Butylamino)benzoic acid: Similar but with an amino group instead of a carbamoyl group.
Uniqueness: 4-(Tert-butylcarbamoyl)benzoic acid is unique due to the presence of both the tert-butylcarbamoyl and benzoic acid functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(tert-butylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)13-10(14)8-4-6-9(7-5-8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMLWCYLXRTPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656061 | |
Record name | 4-(tert-Butylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215118-68-6 | |
Record name | 4-(tert-Butylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-butylcarbamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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